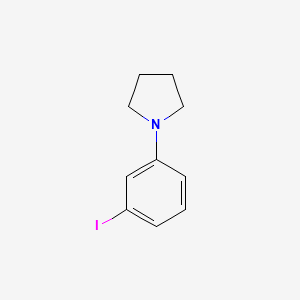
1-(3-碘苯基)吡咯烷
描述
1-(3-Iodophenyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 3-iodophenyl group
科学研究应用
1-(3-Iodophenyl)pyrrolidine has diverse applications in scientific research:
作用机制
Target of Action
Pyrrolidine is a five-membered nitrogen-containing ring and is a core structure of numerous biologically and pharmacologically active molecules
Biochemical Pathways
Pyrrolidine derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrolidine derivatives have been shown to have a range of effects at the molecular and cellular level, consistent with their diverse biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
1-(3-Iodophenyl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring provides a versatile scaffold that can engage in various interactions. For instance, it can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target biomolecules. These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways. Studies have shown that 1-(3-Iodophenyl)pyrrolidine can inhibit certain enzymes, thereby affecting metabolic processes and cellular functions .
Cellular Effects
1-(3-Iodophenyl)pyrrolidine has been observed to affect various types of cells and cellular processes. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, 1-(3-Iodophenyl)pyrrolidine can alter gene expression by interacting with transcription factors and other regulatory proteins. These effects can result in changes in cellular metabolism, affecting processes such as energy production, biosynthesis, and cell growth .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Iodophenyl)pyrrolidine involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For instance, 1-(3-Iodophenyl)pyrrolidine can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Iodophenyl)pyrrolidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Iodophenyl)pyrrolidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 1-(3-Iodophenyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(3-Iodophenyl)pyrrolidine can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
1-(3-Iodophenyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and altering metabolic processes. For example, 1-(3-Iodophenyl)pyrrolidine can inhibit key enzymes in metabolic pathways, leading to changes in the concentration of intermediates and end products. These effects can impact overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 1-(3-Iodophenyl)pyrrolidine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. These interactions can influence the localization and concentration of 1-(3-Iodophenyl)pyrrolidine within cells, affecting its activity and function. Additionally, the compound’s distribution within tissues can impact its overall efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(3-Iodophenyl)pyrrolidine is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 1-(3-Iodophenyl)pyrrolidine may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects. These localization patterns can impact the compound’s ability to modulate cellular processes and biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst . This method ensures high yield and purity of the desired product.
化学反应分析
Types of Reactions: 1-(3-Iodophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones through oxidation processes.
Reduction: Reduction reactions to modify the functional groups attached to the pyrrolidine ring.
Substitution: Electrophilic iodination and other substitution reactions to introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic iodination often uses iodine and a suitable catalyst.
Major Products:
Oxidation: Formation of pyrrolidin-2-ones.
Substitution: Formation of various substituted pyrrolidine derivatives, including 3-iodopyrroles.
相似化合物的比较
属性
IUPAC Name |
1-(3-iodophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIBLUKQSRZPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310388 | |
| Record name | 1-(3-Iodophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1412902-71-6 | |
| Record name | 1-(3-Iodophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1412902-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Iodophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)
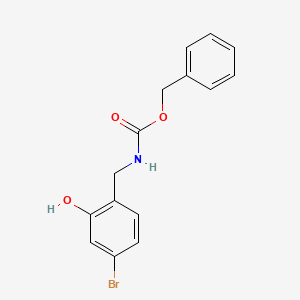

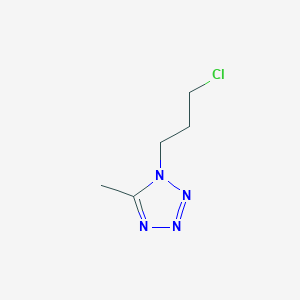


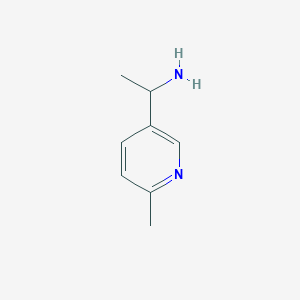
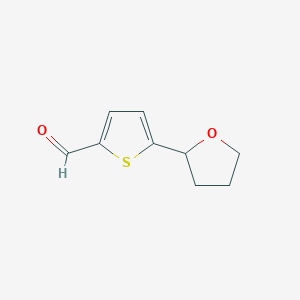

![[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B1455008.png)
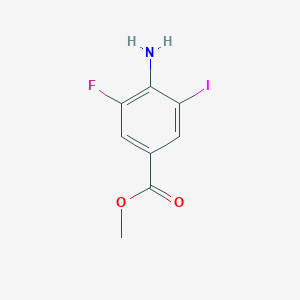
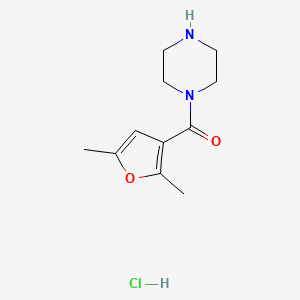
![{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1455011.png)
